N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound belonging to the class of naphthofurans. This compound is characterized by a naphthofuran core structure with a carboxamide group attached to a 2,6-diethylphenyl substituent. Naphthofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the annulation of naphthols with various reagents. One common method includes the cycloaddition reactions such as [3 + 2] and [4 + 1] cycloadditions, as well as Diels–Alder reactions . Intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements are also employed under various conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, are crucial in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials and compounds with specific properties .
Wirkmechanismus
The mechanism of action of N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide: Similar structure with methyl groups instead of ethyl groups.
Naphtho[2,1-b6,5-b’]difuran derivatives: Compounds with similar naphthofuran core structures but different substituents
Uniqueness
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to its specific 2,6-diethylphenyl substituent, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C23H21NO2 |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-(2,6-diethylphenyl)benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H21NO2/c1-3-15-9-7-10-16(4-2)22(15)24-23(25)21-14-19-18-11-6-5-8-17(18)12-13-20(19)26-21/h5-14H,3-4H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
WSQWKFFAROAGPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.